3,5-Dichloro-4-(difluoromethoxy)anisole
Overview
Description
3,5-Dichloro-4-(difluoromethoxy)anisole, commonly referred to as DCFMA, is a compound that has become increasingly important in scientific research due to its ability to act as a powerful inhibitor of cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is responsible for producing prostaglandins, which are involved in a wide range of physiological processes. DCFMA has become a valuable tool in the study of inflammation, pain, and other diseases related to the production of prostaglandins.
Scientific Research Applications
DCFMA has been used in a variety of scientific research applications. It has been used to study the role of 3,5-Dichloro-4-(difluoromethoxy)anisole in inflammation, pain, and other diseases related to prostaglandin production. It has also been used to study the effects of 3,5-Dichloro-4-(difluoromethoxy)anisole inhibition on the expression of various genes involved in inflammation and other physiological processes. Additionally, DCFMA has been used in the study of cancer, as it has been shown to inhibit the growth of certain cancer cells.
Mechanism Of Action
DCFMA acts as a powerful inhibitor of 3,5-Dichloro-4-(difluoromethoxy)anisole, which is an enzyme involved in the production of prostaglandins. When DCFMA binds to 3,5-Dichloro-4-(difluoromethoxy)anisole, it blocks the enzyme’s ability to produce prostaglandins. This leads to a decrease in the production of prostaglandins, which can have a variety of effects on the body.
Biochemical And Physiological Effects
The inhibition of 3,5-Dichloro-4-(difluoromethoxy)anisole by DCFMA leads to a decrease in the production of prostaglandins, which can have a variety of biochemical and physiological effects. Prostaglandins are involved in a wide range of physiological processes, including inflammation, pain, and other diseases. The inhibition of 3,5-Dichloro-4-(difluoromethoxy)anisole by DCFMA can lead to a decrease in inflammation, pain, and other diseases related to prostaglandin production.
Advantages And Limitations For Lab Experiments
DCFMA has several advantages for lab experiments. It is a relatively inexpensive compound, and it is easily synthesized in the laboratory. Additionally, it is a potent inhibitor of 3,5-Dichloro-4-(difluoromethoxy)anisole, which allows it to be used as a tool to study the effects of 3,5-Dichloro-4-(difluoromethoxy)anisole inhibition on various physiological processes. However, DCFMA also has some limitations. It is not a selective inhibitor of 3,5-Dichloro-4-(difluoromethoxy)anisole, meaning that it can also inhibit other enzymes in the body, which can lead to unwanted side effects. Additionally, the effects of DCFMA on the body can vary depending on the dose and the duration of exposure.
Future Directions
DCFMA has potential future directions in scientific research. It could be used to study the effects of 3,5-Dichloro-4-(difluoromethoxy)anisole inhibition on various diseases, such as cancer, arthritis, and cardiovascular disease. Additionally, it could be used to investigate the role of 3,5-Dichloro-4-(difluoromethoxy)anisole in the regulation of various physiological processes, such as inflammation and pain. Furthermore, DCFMA could be used to develop novel drugs that target 3,5-Dichloro-4-(difluoromethoxy)anisole and are more selective than existing drugs. Finally, DCFMA could be used to study the effects of 3,5-Dichloro-4-(difluoromethoxy)anisole inhibition on various genetic pathways in the body, which could lead to new treatments for various diseases.
properties
IUPAC Name |
1,3-dichloro-2-(difluoromethoxy)-5-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2F2O2/c1-13-4-2-5(9)7(6(10)3-4)14-8(11)12/h2-3,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCHFVPCWDLRYSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Cl)OC(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-4-(difluoromethoxy)anisole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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